N-benzyl-4-fluorobenzo[d]thiazol-2-amine
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Overview
Description
N-benzyl-4-fluorobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound features a benzyl group attached to the nitrogen atom of the thiazole ring, with a fluorine atom substituting one of the hydrogen atoms on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-fluorobenzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminobenzothiazole with benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-fluorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiazoles
Scientific Research Applications
N-benzyl-4-fluorobenzo[d]thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-4-fluorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-chlorobenzo[d]thiazol-2-amine
- N-benzyl-4-bromobenzo[d]thiazol-2-amine
- N-benzyl-4-methylbenzo[d]thiazol-2-amine
Uniqueness
N-benzyl-4-fluorobenzo[d]thiazol-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity compared to its analogs with different substituents .
Properties
IUPAC Name |
N-benzyl-4-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2S/c15-11-7-4-8-12-13(11)17-14(18-12)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWLVMAXCMSZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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